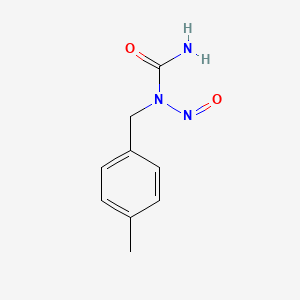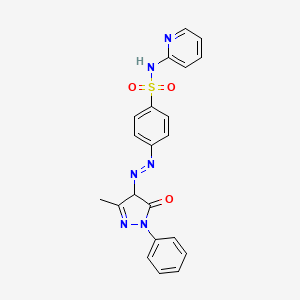
N-(4-Chlorophenyl)-N'-(2,2,2-trichloro-1-hydroxyethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Chlorophenyl)-N’-(2,2,2-trichloro-1-hydroxyethyl)urea is a synthetic organic compound characterized by the presence of a chlorinated phenyl group and a trichlorinated hydroxyethyl group attached to a urea backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-N’-(2,2,2-trichloro-1-hydroxyethyl)urea typically involves the reaction of 4-chloroaniline with trichloroacetaldehyde in the presence of a base to form an intermediate, which is then reacted with urea under controlled conditions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. Catalysts and advanced purification techniques may be employed to enhance efficiency and product quality.
化学反応の分析
Types of Reactions
N-(4-Chlorophenyl)-N’-(2,2,2-trichloro-1-hydroxyethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of dechlorinated or partially dechlorinated products.
Substitution: The chlorinated groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, pH, and solvent choice are crucial for controlling the reaction pathways and product distribution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated oxides, while substitution reactions can produce a variety of functionalized derivatives.
科学的研究の応用
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals, agrochemicals, or materials with specific properties.
作用機序
The mechanism of action of N-(4-Chlorophenyl)-N’-(2,2,2-trichloro-1-hydroxyethyl)urea involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects by inhibiting or activating specific pathways, leading to desired biological or chemical outcomes. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its mechanism fully.
類似化合物との比較
Similar Compounds
N-(4-Chlorophenyl)-N’-(2,2,2-trichloroethyl)urea: Lacks the hydroxy group, which may affect its reactivity and biological activity.
N-(4-Chlorophenyl)-N’-(2,2,2-trichloro-1-hydroxyethyl)thiourea: Contains a sulfur atom instead of oxygen, potentially altering its chemical properties and applications.
Uniqueness
N-(4-Chlorophenyl)-N’-(2,2,2-trichloro-1-hydroxyethyl)urea is unique due to the presence of both chlorinated phenyl and trichlorinated hydroxyethyl groups, which confer specific chemical reactivity and potential biological activity. Its unique structure may offer advantages in certain applications, such as increased stability or selectivity.
特性
CAS番号 |
6333-12-6 |
|---|---|
分子式 |
C9H8Cl4N2O2 |
分子量 |
318.0 g/mol |
IUPAC名 |
1-(4-chlorophenyl)-3-(2,2,2-trichloro-1-hydroxyethyl)urea |
InChI |
InChI=1S/C9H8Cl4N2O2/c10-5-1-3-6(4-2-5)14-8(17)15-7(16)9(11,12)13/h1-4,7,16H,(H2,14,15,17) |
InChIキー |
VGJDCHRXONNPKT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1NC(=O)NC(C(Cl)(Cl)Cl)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



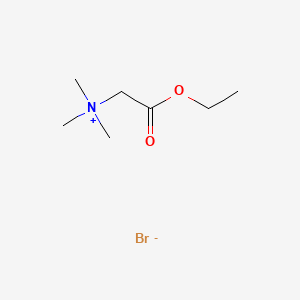





![19-ethenyl-3,13,17-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15(20),16,18-heptaen-14-one](/img/structure/B12806461.png)
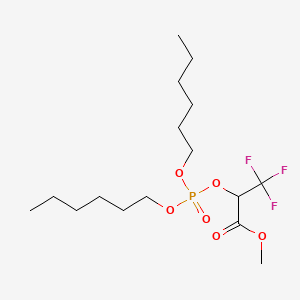
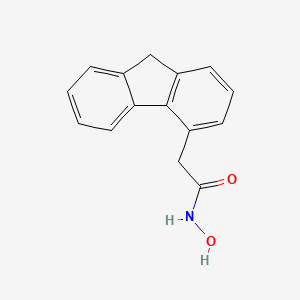
![9-[(2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B12806478.png)
![6-Methyl-N-[(pyridin-2-yl)methyl]pyridin-2-amine](/img/structure/B12806492.png)
